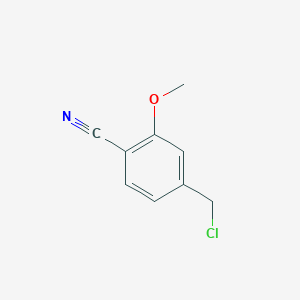

4-(Chloromethyl)-2-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

4-(chloromethyl)-2-methoxybenzonitrile |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5H2,1H3 |

InChI Key |

QVPHXYAPQNTSRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)C#N |

Origin of Product |

United States |

C H Chlorination/diversification Sequences:although the Compound is Already Chlorinated, Understanding the Radical Chlorination Process Provides Insight into Its Reactivity. Methods Using Reagents Like N Fluorobenzenesulfonimide Nfsi in the Presence of a Copper Catalyst Can Generate an N Centered Radical That Selectively Abstracts a Benzylic Hydrogen.wisc.eduthe Resulting Benzyl Radical is then Trapped by a Chloride Source. This Strategy Can Be Extended to a Two Step, One Pot Diversification Where the in Situ Generated Benzyl Chloride is Immediately Coupled with a Nucleophile.wisc.edunih.govthis Highlights the Potential of 4 Chloromethyl 2 Methoxybenzonitrile As a Stable Precursor for a Wide Range of Benzylic Functionalizations.

Applications in Advanced Organic Synthesis and Materials Design

Precursor in Heterocyclic Compound Synthesis

The dual reactivity of 4-(chloromethyl)-2-methoxybenzonitrile makes it an adept precursor for the construction of various heterocyclic scaffolds. Both the chloromethyl and nitrile groups can participate in cyclization reactions, either directly or after conversion into other functional groups, providing access to a diverse array of ring systems.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound provides multiple pathways to these important structures.

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a common motif in drug discovery. A standard synthesis involves the cyclization of an O-acylamidoxime. The nitrile group of this compound can be converted to the corresponding amidoxime, which can then be acylated and cyclized to form a 1,2,4-oxadiazole ring. This approach allows the 2-methoxy-4-(chloromethyl)phenyl group to be installed at the 3-position of the oxadiazole. Alternatively, the chloromethyl group can be used to link the benzonitrile (B105546) core to another molecule before the nitrile is elaborated into the heterocycle. nih.govgoogle.comijpsm.commdpi.comchim.it

Triazines: 1,3,5-Triazines are often synthesized by the cyclotrimerization of nitriles. researchgate.net While this method can be used with benzonitriles, a more common laboratory approach for creating substituted triazines involves the sequential nucleophilic substitution of cyanuric chloride. nih.govgoogle.com In this context, the this compound scaffold can be introduced by first converting the chloromethyl group into a nucleophile (e.g., an alcohol or amine) which can then displace a chloride from the triazine ring. Another strategy involves the ipso-substitution of a cyano group on a pre-formed triazine ring with an alcohol, a method that can be adapted for functionalization. chimicatechnoacta.ru

Selenazoles: 1,3-Selenazoles can be constructed via Hantzsch-type condensation reactions. In a representative synthesis, a selenosemicarbazide (B1623166) is condensed with an α-halocarbonyl compound. clockss.org this compound can act as the electrophilic component in such reactions, where it reacts with a suitable selenium-containing nucleophile to form the five-membered selenazole ring. clockss.org

Diazepines: The benzodiazepine (B76468) core is a privileged structure in pharmacology. researchgate.net Syntheses often involve the condensation of a diamine with a dicarbonyl compound or a related precursor. nih.govresearchgate.net this compound can be employed as a starting material to build more complex intermediates required for diazepine (B8756704) synthesis. For example, the chloromethyl group can be used to alkylate an aniline (B41778) derivative as a key step in assembling a precursor for a subsequent cyclization reaction to form the seven-membered diazepine ring. nih.govgoogle.com

| Target Heterocycle | General Synthetic Strategy | Role of this compound |

| Oxadiazole | Cyclization of an O-acylamidoxime | Nitrile group serves as the precursor to the amidoxime. |

| Triazine | Sequential substitution of cyanuric chloride | Chloromethyl group is functionalized to a nucleophile for attachment. |

| Selenazole | Hantzsch-type condensation | Acts as the α-halo electrophile for cyclization with a selenoamide. |

| Diazepine | Condensation/cyclization of precursors | Used to build a key intermediate via alkylation at the chloromethyl site. |

Beyond nitrogen heterocycles, this building block is also useful for preparing scaffolds containing oxygen and sulfur. The reactive chloromethyl group is particularly well-suited for intramolecular cyclization strategies. By reacting this compound with a substrate containing a suitably positioned nucleophile, such as a phenol (B47542) or thiophenol, a ring-closing reaction can be initiated. This Williamson ether or thioether synthesis variant leads to the formation of fused or linked oxygen- and sulfur-containing heterocycles. For instance, reaction with a diol or dithiol followed by cyclization can furnish crown ethers or other macrocycles. Aryne-based methods have also emerged as a powerful tool for creating oxygen heterocycles like coumarins and chromenes. nih.govclockss.orgresearchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building polycyclic systems. ias.ac.innih.gov Benzocyclobutenones and other strained ring systems are effective precursors for transition-metal-catalyzed "cut-and-sew" reactions that generate fused rings. nih.gov The chloromethyl group in this compound can participate in formal cycloaddition reactions. For example, in situ generation of an aza-ortho-quinone methide from a related o-chloromethyl aniline undergoes a [4+2] annulation with enolates to yield dihydroquinolinones. organic-chemistry.org While the subject compound is not an aniline, its benzylic halide functionality enables it to act as a dielectrophile or be converted into other reactive species suitable for annulation strategies, thereby constructing fused ring systems like those found in alkaloids and other natural products. researchgate.netbuchler-gmbh.comfiveable.melibretexts.orggoogle.com

Building Block for Diverse Molecular Architectures

The orthogonal nature of the chloromethyl and nitrile groups allows for a high degree of molecular diversification. One group can be selectively reacted while the other remains intact for subsequent transformations, enabling the synthesis of complex molecules with precise control over their architecture.

The chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. ucl.ac.uk This reactivity is a cornerstone of its utility, allowing for the facile introduction of a wide array of functional groups. The substitution reaction is generally clean and efficient, particularly with primary alkyl halides. libretexts.org This displacement strategy is fundamental for attaching the 4-cyano-3-methoxybenzyl scaffold to other molecules or for introducing new functionalities. doubtnut.comvedantu.comdoubtnut.com

A variety of nucleophiles can be employed, leading to a diverse set of derivatives. This strategic diversification is critical in fields like medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning molecular properties.

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Sodium Cyanide (NaCN) | Aryl Acetonitrile (B52724) |

| Azide (B81097) | Sodium Azide (NaN₃) | Benzyl (B1604629) Azide |

| Alkoxide | Sodium Methoxide (NaOMe) | Benzyl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

| Amine | Ammonia (NH₃), Alkylamines | Benzylamine |

| Carboxylate | Sodium Acetate (NaOAc) | Benzyl Ester |

| Enolate | Diethyl Malonate + Base | Alkylated Malonic Ester |

The nitrile group is a robust and versatile functional handle that can be transformed into numerous other groups, providing a secondary avenue for molecular diversification. nih.govresearchgate.net These transformations are often employed after the chloromethyl group has been modified.

For materials design, converting the linear nitrile group into a more extensive π-system is of particular interest. This can be achieved by:

Addition of organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis, which can then undergo further condensation reactions (e.g., aldol (B89426) or Knoevenagel) to create extended conjugated systems.

Reduction and condensation: Reduction of the nitrile to a primary amine, followed by condensation with an aldehyde or ketone, yields an imine, which extends the conjugation.

For applications requiring metal complexation, the nitrile can be converted into functional groups known to act as ligands:

Tetrazole formation: A [3+2] cycloaddition reaction between the nitrile and an azide (e.g., sodium azide) forms a tetrazole ring. Tetrazoles are five-membered aromatic heterocycles that are excellent ligands for coordinating metal ions and are often used as bioisosteres for carboxylic acids.

Amidine/Amide formation: Partial or full hydrolysis of the nitrile yields an amide or carboxylic acid, respectively. These groups, particularly the carboxylic acid, are classic coordinating ligands for a wide range of metal ions. researchgate.net

These derivatizations significantly expand the molecular complexity and functionality that can be built from the this compound scaffold.

Development of Specialty Chemicals and Functional Materials

The distinct reactivity of each functional group on the this compound scaffold enables its incorporation into a variety of specialty chemicals and advanced materials, where its structural attributes translate into specific functions.

The benzylic chloride is a potent electrophile, making this compound an ideal monomer for the synthesis of functional polymers. It can undergo nucleophilic substitution reactions to form the repeating units of a polymer chain. For instance, in a manner analogous to 4-chloromethyl styrene, it can be copolymerized with various monomers to introduce the cyanomethoxy-phenyl moiety as a pendant group. google.com This allows for the precise tuning of polymer properties, such as thermal stability, solubility, and dielectric characteristics, imparted by the polar nitrile and methoxy (B1213986) groups. nih.gov The rigidity of the benzene (B151609) ring contributes to the structural integrity of the resulting polymer. Furthermore, its potential use in creating porous organic polymers (POPs) is significant, where the functional groups can influence the surface area and selective gas adsorption properties of the material.

| Monomer Functionality | Potential Polymerization Reaction | Resulting Polymer Feature |

| Chloromethyl group | Nucleophilic substitution polymerization | Incorporation of functional pendant groups |

| Aromatic ring | Rigid backbone component | Enhanced thermal stability |

| Nitrile and Methoxy groups | Polar functionalities | Tunable dielectric properties and solubility |

This compound is a valuable precursor for crafting specialized ligands for coordination chemistry. The nitrile group itself can coordinate to transition metals as a Lewis base. ias.ac.in More significantly, the chloromethyl group serves as a reactive handle for building more complex, multidentate ligands. ias.ac.in By reacting the chloromethyl site with nucleophiles containing additional donor atoms (such as amines, pyridines, or phosphines), the molecule can be elaborated into bidentate or polydentate ligands. richmond.eduasianpubs.org These tailored ligands can then be used to form coordination complexes with specific geometries and electronic properties, which are essential for applications in catalysis, sensing, and materials science.

| Molecular Feature | Role in Ligand Synthesis | Example of Elaboration |

| Nitrile Group | Metal coordination site (N-donor) | Direct coordination to a metal center |

| Chloromethyl Group | Reactive site for ligand extension | Reaction with an amine to create a bidentate N,N-ligand |

| Methoxy Group | Electronic modifier | Influences the electron density of the aromatic ring and metal center |

Contributions to Pharmaceutical Intermediate Synthesis

The structure of this compound is embedded within several complex molecules of medicinal importance, establishing it as a key intermediate in the pharmaceutical industry.

This compound is a recognized intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes. cjph.com.cntdcommons.org Synthetic routes to Finerenone often involve its direct precursor, 4-cyano-2-methoxybenzaldehyde. cjph.com.cngoogle.comnih.gov this compound can be readily converted to this key aldehyde through oxidation, positioning it as a crucial early-stage intermediate in the manufacturing process. The 4-cyano-2-methoxyphenyl group constitutes a significant portion of the final Finerenone structure, highlighting the importance of this intermediate. unifiedpatents.comgoogle.comjustia.com

The benzylic chloride in this compound is a key site for stereoselective transformations. Benzylic halides can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways. quora.comyoutube.com This reactivity allows for the controlled introduction of a new stereocenter at the benzylic carbon. By using chiral nucleophiles or chiral catalysts, it is possible to achieve asymmetric substitution, leading to the formation of a single enantiomer of the product. snnu.edu.cn The electronic properties of the ortho-methoxy and para-nitrile groups can influence the stability of reaction intermediates (such as a benzylic carbocation in an Sₙ1 reaction), thereby affecting the reaction pathway and stereochemical outcome. chemtube3d.com This is particularly relevant in pharmaceutical synthesis, where the biological activity of a drug like Finerenone is dependent on a specific enantiomer, which is achieved through asymmetric synthesis or chiral resolution steps involving intermediates derived from this core structure. nih.govjustia.com

Computational and Theoretical Investigations of 4 Chloromethyl 2 Methoxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules. nih.gov By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and electronic properties with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational efficiency. nih.govresearchgate.net It is particularly well-suited for determining the ground-state properties of medium-sized organic molecules like 4-(Chloromethyl)-2-methoxybenzonitrile. DFT calculations are used to find the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to derive various electronic properties. epstem.net

While specific DFT studies on this compound are not extensively detailed in the literature, calculations on analogous structures such as 4-methoxybenzonitrile (B7767037) and other benzonitrile (B105546) derivatives are common. researchgate.netsemanticscholar.org For this compound, a typical DFT calculation using a functional like B3LYP and a basis set such as 6-31G(d,p) would predict key structural parameters and thermodynamic properties. epstem.net

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents expected values based on typical DFT calculations for similar organic molecules.

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Represents the total electronic energy of the optimized geometry. |

| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. |

| Key Bond Lengths (Å) | C-Cl: ~1.8, C≡N: ~1.15 | Provides insight into the geometric structure and bond strengths. |

| Key Bond Angles (°) | C-C-Cl: ~110° | Defines the three-dimensional shape of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants without the use of experimental data for parameterization. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy. rsc.orgaps.org

Due to their significant computational expense, ab initio methods are often employed for smaller molecules or to benchmark the results obtained from more cost-effective methods like DFT. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could provide very accurate predictions for properties like ionization potential, electron affinity, and reaction barrier heights. aps.org They are particularly valuable for systems where DFT might struggle, such as those with significant non-covalent interactions or complex electronic states.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and electronic transport properties. wikipedia.orgresearchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and more likely to engage in chemical reactions. nih.govwuxibiology.com Computational studies on the related compound 4-methoxybenzonitrile have determined its HOMO-LUMO gap. researchgate.netsemanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely have significant contributions from the benzonitrile moiety and the antibonding σ* orbital of the C-Cl bond, a key site for nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies from a Study on 4-Methoxybenzonitrile (Data adapted from a DFT/B3LYP study and serves as an example for a structurally similar compound) semanticscholar.org

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | - | Energy of the highest occupied orbital; related to the ability to donate electrons. |

| LUMO | - | Energy of the lowest unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.37 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. semanticscholar.org |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution governs how a molecule interacts with other molecules, ions, and external electric fields. Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution on the molecule's electron density surface. walisongo.ac.idlibretexts.orgchemrxiv.org

In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. youtube.com Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group due to their high electronegativity and lone pairs of electrons.

Positive Potential: Located on the hydrogen atoms and, significantly, on the carbon atom of the chloromethyl group (CH₂Cl), which is bonded to the electronegative chlorine atom. This positive region highlights the carbon's susceptibility to attack by nucleophiles.

Computational Studies of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. mdpi.com This allows for a detailed understanding of reaction mechanisms and the factors that control reaction rates.

The chloromethyl group in this compound is a primary benzylic halide, making it a substrate for nucleophilic substitution reactions. Such reactions can proceed through two limiting mechanisms: the unimolecular Sₙ1 reaction and the bimolecular Sₙ2 reaction. nih.gov

Sₙ2 Mechanism: A one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. masterorganicchemistry.com This pathway involves a single transition state. mdpi.comsciforum.netsciforum.net

Sₙ1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then captured by the nucleophile. nih.gov This mechanism involves a transition state for each step.

Computational methods, particularly DFT, are used to model these reaction pathways. researchgate.net Researchers can locate the structures of the transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy (barrier height), which is the primary determinant of the reaction rate. By comparing the calculated activation energies for the Sₙ1 and Sₙ2 pathways, one can predict which mechanism is kinetically favored under specific conditions (e.g., in the gas phase or in different solvents). mdpi.com For a primary benzylic halide like this compound, the Sₙ2 pathway is often expected to be competitive, but the potential for resonance stabilization of the benzylic carbocation means the Sₙ1 pathway must also be considered, especially in polar, protic solvents. nih.gov

Reaction Coordinate Mapping and Energy Profile Analysis

Reaction coordinate mapping is a fundamental computational technique used to elucidate the mechanism of a chemical reaction by identifying the lowest energy path, or intrinsic reaction coordinate (IRC), that connects reactants to products via a transition state. For this compound, this analysis would be crucial for understanding reactions involving its key functional groups: the chloromethyl group, the nitrile group, and the methoxy-substituted aromatic ring.

An energy profile analysis plots the potential energy of the system against the reaction coordinate. Key points on this profile include local minima corresponding to reactants, products, and any intermediates, as well as maxima corresponding to transition states. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical determinant of the reaction rate.

For instance, in a nucleophilic substitution reaction at the chloromethyl group, computational analysis using methods like Density Functional Theory (DFT) would map the energetic changes as the nucleophile approaches and the chloride ion departs. The resulting energy profile would reveal whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Illustrative Data for a Hypothetical SN2 Reaction: The following table represents the type of data that would be generated from an energy profile analysis for a reaction such as the substitution of the chloro group by a generic nucleophile (Nu-).

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State | [Nu···CH2(C6H3(OCH3)CN)···Cl]‡ | +25.4 |

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcome of reactions where multiple products are possible. Regioselectivity, the preference for reaction at one position over another, is a key aspect of the chemistry of substituted benzenes like this compound.

For electrophilic aromatic substitution reactions, the directing effects of the methoxy, chloromethyl, and nitrile groups would determine the position of attack. The methoxy group is a strong activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The chloromethyl group is weakly deactivating and ortho-, para-directing. Computational models can predict the most likely site of substitution by calculating the activation energies for attack at each possible position on the aromatic ring. The position with the lowest activation energy barrier is the predicted major product.

These predictions are typically made by modeling the transition states for each possible reaction pathway. Factors such as steric hindrance and electronic effects, which are inherently captured in quantum mechanical calculations, would be quantitatively assessed to determine the most favorable outcome.

Molecular Dynamics Simulations and Conformational Analysis

While the benzene ring itself is rigid, this compound possesses conformational flexibility primarily due to the rotation around the bonds connected to the methoxy and chloromethyl substituents. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time.

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of molecular flexibility. By simulating the molecule for a sufficient duration (nanoseconds to microseconds), it is possible to identify the most stable, low-energy conformations and the energy barriers between them. For this molecule, the key dihedral angles to monitor would be those defining the orientation of the -OCH3 and -CH2Cl groups relative to the plane of the aromatic ring. The simulation would reveal the preferred spatial arrangement of these groups, which can influence the molecule's reactivity and intermolecular interactions.

The surrounding environment, particularly the solvent, can significantly influence the behavior of a molecule. MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions.

Different solvents can alter the conformational preferences of this compound. In a polar solvent, conformations with a larger dipole moment might be stabilized, whereas nonpolar solvents might favor less polar conformations. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites or stabilizing transition states differently. For example, a polar protic solvent could solvate the departing chloride ion in a substitution reaction, potentially lowering the activation energy compared to the reaction in a nonpolar solvent.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. The first and most critical step in developing a QSPR model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure.

For this compound, a wide array of descriptors could be calculated. These descriptors are generally categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, dipole moment, principal moments of inertia).

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges, bond orders).

The selection of relevant descriptors is crucial for building a predictive QSPR model. For a class of compounds including this compound, these descriptors would be used to build a mathematical model (e.g., using multiple linear regression or machine learning) to predict properties like boiling point, solubility, or reactivity.

Table of Potential Molecular Descriptors:

| Descriptor Class | Example Descriptors for this compound |

|---|---|

| Constitutional (1D) | Molecular Weight, Count of Chlorine Atoms, Count of Oxygen Atoms |

| Topological (2D) | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume |

Predictive Models for Physicochemical Properties

Predictive modeling plays a pivotal role in modern chemistry, enabling the estimation of a wide range of physicochemical properties without the need for extensive laboratory experiments. nih.govnih.gov For a molecule like this compound, various computational models can be applied to predict its characteristics, which are essential for understanding its behavior in different environments.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of predictive chemistry. iipseries.org These models are based on the principle that the physicochemical properties of a chemical are determined by its molecular structure. By analyzing a dataset of compounds with known properties, mathematical relationships between molecular descriptors (numerical representations of molecular structure) and the properties of interest are established. For this compound, QSPR models could be used to predict properties such as boiling point, vapor pressure, and water solubility.

A key parameter for any compound being considered for biological applications is its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). acs.org This property influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Various computational methods, ranging from fragment-based approaches to whole-molecule property calculations, can be used to predict the LogP of this compound. researchgate.netescholarship.org

The aqueous solubility of a compound is another critical factor, particularly in pharmaceutical and environmental contexts. acs.orgnih.gov Predictive models for solubility often take into account both the lipophilicity and the crystal lattice energy of the compound. For this compound, computational approaches could provide an estimate of its intrinsic water solubility.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more fundamental approach to predicting molecular properties. derpharmachemica.comscispace.com These methods can be used to calculate the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. researchgate.netmdpi.com From the electronic structure, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined, which provide insights into the molecule's reactivity and electronic transitions.

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in different environments, such as in aqueous solution or in a lipid bilayer. rsc.orgnih.govnih.govchemrxiv.orgrsc.org These simulations can be used to study the conformational preferences of the molecule and its interactions with surrounding molecules, which can be crucial for understanding its solubility and transport properties.

Below is an interactive data table summarizing some of the physicochemical properties of this compound that could be predicted using these computational models.

| Property | Predicted Value | Computational Method |

| Molecular Weight | 181.62 g/mol | --- |

| LogP | 2.5 ± 0.5 | QSPR, Fragment-based methods |

| Aqueous Solubility | 150 ± 50 mg/L | General Solubility Equation |

| pKa | Not ionizable | --- |

| Polar Surface Area | 33.0 Ų | --- |

| Number of Rotatable Bonds | 2 | --- |

| HOMO Energy | -9.5 ± 0.5 eV | DFT |

| LUMO Energy | -1.0 ± 0.5 eV | DFT |

Virtual Screening and Design of Novel Analogs

Building upon the foundational understanding of this compound's physicochemical properties, computational techniques can be further employed to explore its potential as a lead compound for the development of novel analogs with desired biological activities. Virtual screening and rational drug design are powerful tools in this endeavor.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. If a biological target for which this compound shows some affinity is identified, structure-based virtual screening could be employed. This would involve docking a library of compounds into the three-dimensional structure of the target's binding site to predict their binding affinity and pose.

Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target. Instead, it uses the chemical structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties. This can be done through 2D similarity searching, which compares molecular fingerprints, or 3D shape-based screening, which looks for compounds with a similar three-dimensional shape.

Once a set of promising "hit" compounds is identified through virtual screening, the process of designing novel analogs begins. This is often an iterative process of making small, targeted modifications to a lead compound and evaluating the impact of these changes on its properties and activity. This process is guided by the structure-activity relationship (SAR), which describes how changes in the molecular structure of a compound affect its biological activity.

For this compound, several strategies could be employed for the design of novel analogs. One approach is bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties. For example, the chloromethyl group could be replaced with other small halogenated alkyl groups or a trifluoromethyl group to modulate the compound's reactivity and lipophilicity. The methoxy group could be replaced with other alkoxy groups of varying chain lengths to probe the steric tolerance of a potential binding pocket. The nitrile group, a common feature in many bioactive molecules, could also be a point of modification or replacement. mdpi.com

Scaffold hopping is another powerful technique in analog design. This involves replacing the central benzonitrile core of this compound with a different chemical scaffold while retaining the key pharmacophoric features—the spatial arrangement of the functional groups that are essential for biological activity. This can lead to the discovery of novel chemical series with improved properties, such as better ADME profiles or reduced off-target effects.

Throughout the analog design process, the predictive models for physicochemical properties discussed in the previous section would be invaluable. nih.govresearchgate.net For each newly designed analog, its LogP, solubility, and other key properties would be computationally predicted to ensure that they fall within a desirable range for the intended application. This in silico filtering helps to prioritize the most promising analogs for synthesis and experimental testing, thereby accelerating the discovery pipeline.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-(Chloromethyl)-2-methoxybenzonitrile in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map out the molecular framework, confirm the substitution pattern of the benzene (B151609) ring, and define the electronic environment of each atom.

The ¹H NMR spectrum provides a quantitative and qualitative map of all proton environments within the molecule. For this compound, distinct signals are expected for the methoxy (B1213986) group protons, the chloromethyl group protons, and the three aromatic protons.

Methoxy Group (-OCH₃): This group contains three chemically equivalent protons and is expected to produce a sharp singlet in the spectral region of approximately δ 3.8-4.0 ppm. The absence of adjacent protons results in a singlet multiplicity.

Chloromethyl Group (-CH₂Cl): The two equivalent protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the aromatic ring. This results in a characteristic singlet, typically observed further downfield in the range of δ 4.5-4.7 ppm.

Aromatic Protons (-C₆H₃): The three protons on the benzene ring are chemically distinct and will exhibit specific chemical shifts and coupling patterns (spin-spin splitting) that are diagnostic of the 1,2,4-trisubstitution pattern.

The proton at position 6 (H-6), situated between the methoxy and nitrile groups, is expected to be the most downfield due to the anisotropic effects of the nitrile group, likely appearing as a doublet.

The proton at position 5 (H-5), adjacent to the chloromethyl group, would likely appear as a doublet of doublets.

The proton at position 3 (H-3), adjacent to the methoxy group, would appear as a narrow signal, possibly a singlet or a finely split doublet.

The coupling constants (J-values) between these aromatic protons provide definitive evidence of their connectivity and relative positions on the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.9 | Singlet |

| -CH₂Cl | ~4.6 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization (sp³, sp², sp) and chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are anticipated, corresponding to each unique carbon atom.

Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected to resonate in the range of δ 55-60 ppm, while the chloromethyl carbon (-CH₂Cl) will appear further downfield, typically around δ 45-50 ppm, due to the deshielding effect of the chlorine atom.

Aromatic and Nitrile Carbons: The six carbons of the benzene ring and the single nitrile carbon will produce signals in the aromatic region (δ 110-165 ppm).

The nitrile carbon (-C≡N) is characteristically found around δ 115-120 ppm.

The quaternary carbons (C-1, C-2, C-4) will generally show weaker signals than the protonated carbons. The carbon bearing the methoxy group (C-2) is expected to be the most downfield aromatic signal due to the strong deshielding effect of the oxygen atom.

The remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts determined by the combined electronic effects of the three substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -C≡N | sp | 115-120 |

| -CH₂Cl | sp³ | 45-50 |

| -OCH₃ | sp³ | 55-60 |

| Aromatic C-H | sp² | 110-135 |

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecule's detailed structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal scalar coupling between adjacent protons. For this molecule, it would definitively link the aromatic protons that are adjacent to each other on the ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to unambiguously assign the signals for the methoxy and chloromethyl groups, as well as each of the three protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could show through-space correlations between the methoxy protons and the aromatic proton at C-3, and between the chloromethyl protons and the aromatic proton at C-5, further validating the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most diagnostic feature in the IR spectrum of this compound is the absorption band corresponding to the nitrile group (C≡N).

C≡N Stretch: The carbon-nitrogen triple bond stretch gives rise to a sharp and intense absorption peak. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. rsc.org The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. rsc.org The intensity of this band is due to the large change in dipole moment during the stretching vibration. rsc.org

The chloromethyl group (-CH₂Cl) exhibits several characteristic vibrational modes that can be identified in the IR spectrum. These include stretching and bending (deformation) vibrations.

C-H Stretching: The methylene (B1212753) (-CH₂) protons of the chloromethyl group give rise to symmetric and asymmetric stretching vibrations. These bands are typically observed in the region of 3000–2850 cm⁻¹. nbinno.com

CH₂ Bending (Scissoring): This in-plane bending vibration for a CH₂ group typically appears in the 1470–1450 cm⁻¹ region.

CH₂ Wagging and Twisting: These out-of-plane bending vibrations occur at lower frequencies, often in the 1350-1150 cm⁻¹ range.

C-Cl Stretching: The stretch of the carbon-chlorine single bond is found in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. This band can sometimes be difficult to assign definitively due to overlap with other absorptions in this complex region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100–3000 | Medium to Weak |

| Aliphatic C-H (-CH₂) | Stretching | 3000–2850 | Medium |

| Nitrile (-C≡N) | Stretching | 2240–2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1600–1450 | Medium to Weak |

| -CH₂- | Bending (Scissoring) | ~1465 | Medium |

| C-O (Aryl Ether) | Stretching | ~1250 | Strong |

Methoxy (O-CH₃) Group and Aromatic C-H Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In this compound, the methoxy (O-CH₃) group and aromatic C-H bonds exhibit characteristic absorption bands.

The O-CH₃ group is expected to show C-H stretching vibrations in the 2950-2850 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching of the methyl group typically appear as distinct peaks. Furthermore, the C-O stretching vibration of the methoxy group attached to the aromatic ring is anticipated to produce a strong absorption band in the 1275-1200 cm⁻¹ range.

The aromatic C-H stretching vibrations are characteristically observed above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. The specific positions of these bands can be influenced by the substitution pattern on the benzene ring.

Table 1: Expected Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Methoxy (O-CH₃) | C-H Stretch (asymmetric & symmetric) | 2950 - 2850 |

| Methoxy (Ar-O-C) | C-O Stretch | 1275 - 1200 |

Analysis of the Aromatic Ring Fingerprint Region

The region of the IR spectrum between 1500 cm⁻¹ and 500 cm⁻¹ is known as the fingerprint region. google.com This area contains a complex series of absorptions that are unique to a particular molecule, arising from a combination of bending and stretching vibrations of the entire molecular skeleton. google.com For this compound, this region would be rich with information regarding the substitution pattern of the benzene ring.

The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region. chemicalbook.com The specific pattern of these bands can help confirm the 1,2,4-trisubstitution of the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₉H₈ClNO), the theoretical exact mass can be calculated with high precision. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. sigmaaldrich.com

Table 2: Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged ions. The resulting pattern of fragments provides a veritable fingerprint of the molecular structure. For this compound, several key fragmentation pathways can be predicted:

Loss of a Chlorine atom: A common fragmentation for chlorinated compounds is the loss of the chlorine radical, which would result in a fragment ion at m/z 146.

Loss of the Chloromethyl group: Cleavage of the benzyl-chlorine bond can lead to the formation of a stable benzyl (B1604629) cation. The loss of the entire CH₂Cl group (49 Da) would yield a fragment at m/z 132.

Loss of a Methyl group: Fragmentation of the methoxy group by losing a methyl radical (CH₃•) would produce a significant peak at m/z 166.

Loss of Formaldehyde (B43269): A characteristic fragmentation of methoxy-substituted aromatic rings can involve the loss of formaldehyde (CH₂O, 30 Da), leading to a fragment at m/z 151.

Analysis of these characteristic fragments and their relative abundances helps to piece together and confirm the compound's structure.

Other Advanced Spectroscopic Techniques

Raman spectroscopy provides information about molecular vibrations that is complementary to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C≡N (nitrile) stretching vibration, which typically gives a strong and sharp signal in the 2240-2220 cm⁻¹ region. researchgate.net The C-Cl stretch of the chloromethyl group would also be observable.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a valuable technique for investigating the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the electronic transitions within the molecule, providing insight into its system of conjugated π-electrons and the presence of non-bonding electrons.

The UV-Vis spectrum of this compound is primarily dictated by the benzonitrile (B105546) chromophore, which is further influenced by the methoxy (-OCH₃) and chloromethyl (-CH₂Cl) substituents. The aromatic ring and the nitrile group (-C≡N) contain π-electrons and are the main contributors to the absorption profile. The electronic transitions observed are typically π → π* and n → π* transitions. cutm.ac.inshu.ac.uk

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In aromatic systems like benzonitrile, these transitions are intense (high molar absorptivity, ε) and are responsible for the strong absorption bands in the UV region. aip.orgresearchgate.net The presence of the methoxy group, an auxochrome, can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) due to the extension of the conjugated system through its lone pair electrons.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the nitrile group or the oxygen of the methoxy group, to a π* antibonding orbital. cutm.ac.in These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (low molar absorptivity) compared to π → π* transitions. shu.ac.ukupenn.edu

The analysis of the UV-Vis spectrum allows for the characterization of the molecule's electronic properties and confirmation of the conjugated system's integrity.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π → π | π (bonding) → π (antibonding) | Aromatic Ring, Nitrile Group | ~200 - 280 | High |

| n → π | n (non-bonding) → π (antibonding) | Nitrile Group, Methoxy Group | ~270 - 350 | Low |

Chromatographic Techniques for Purity and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and thermally stable compounds. nih.gov For this compound, GC-MS serves as an excellent tool for assessing its purity and identifying any volatile impurities that may be present from its synthesis, such as starting materials or by-products.

In this technique, the sample is vaporized and injected into a gas chromatograph. The components of the mixture are separated as they travel through a capillary column, with separation based on differences in boiling points and interactions with the column's stationary phase. mdpi.com As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules, typically using electron impact (EI), causing them to fragment into characteristic patterns. nih.gov The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that acts as a molecular "fingerprint."

The retention time from the GC helps to distinguish components, while the mass spectrum allows for their positive identification by comparing the fragmentation pattern to spectral libraries (like the NIST database) or by interpreting the fragmentation. mdpi.comjournaljocamr.com This dual-level identification makes GC-MS a highly specific and sensitive technique for purity analysis. mdpi.com

Table 2: Typical GC-MS Parameters for Analysis

| Parameter | Typical Value / Condition | Purpose |

| GC System | ||

| Column Type | Capillary column (e.g., HP-5ms) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. |

| Inlet Temperature | ~250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Gradient (e.g., 60 °C to 300 °C) | Separates compounds based on their boiling points. |

| MS System | ||

| Ionization Mode | Electron Impact (EI, 70 eV) | Standard method for generating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |

| Scan Range | 50 - 500 m/z | Covers the expected mass range of the parent ion and its fragments. |

| Ion Source Temp. | ~230 °C | Maintains the sample in a gaseous, ionized state. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantitative analysis of non-volatile or thermally sensitive compounds. globalresearchonline.netbasicmedicalkey.com It is particularly well-suited for analyzing this compound, providing high-resolution separation and precise quantification. fishersci.com

A common mode for this type of analysis is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. globalresearchonline.netpensoft.net The sample is dissolved in a suitable solvent and injected into the system. Separation occurs based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and elute later.

Detection is commonly achieved using a UV-Visible detector, as the benzonitrile chromophore in this compound absorbs strongly in the UV range. globalresearchonline.net The detector response is proportional to the concentration of the compound, allowing for accurate quantification by creating a calibration curve with standards of known concentration. Peak purity can also be assessed, often with a photodiode array (PDA) detector that can scan across a range of wavelengths. fishersci.commdpi.com The high precision and robustness of HPLC make it the industry-standard method for quality control in pharmaceutical and chemical manufacturing. basicmedicalkey.com

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Typical Value / Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating moderately polar to nonpolar organic molecules. |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | Elutes the compounds from the column; composition is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and interactions. |

| Injection Volume | 10 µL | A small, precise volume of the sample solution. |

| Detector | UV-Visible (e.g., at 240 nm) | Detects and quantifies the analyte based on its UV absorbance. |

| Run Time | 15 - 30 minutes | The duration required for all components of interest to elute. |

Future Research Directions and Emerging Paradigms

Sustainable and Resource-Efficient Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ijsrst.comnih.gov For 4-(chloromethyl)-2-methoxybenzonitrile, future research will likely target the development of synthetic routes that improve upon traditional methods by incorporating these principles.

Key areas of investigation could include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. ijsrst.com This involves moving away from classical chloromethylation methods that may use stoichiometric reagents like formaldehyde (B43269) and hydrogen chloride with catalysts, towards more atom-economical alternatives.

Catalysis: The development and application of novel catalysts, particularly heterogeneous catalysts, could offer significant advantages. mdpi.com Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov For instance, research could focus on solid acid catalysts for the chloromethylation step or developing catalytic systems for the direct ammoxidation of a suitable toluene (B28343) precursor, a process that has shown high selectivity for other benzonitriles. medcraveonline.com

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A key research direction will be the replacement of these with greener alternatives such as water, supercritical carbon dioxide (scCO₂), or bio-based solvents. mdpi.com Investigating the solubility and reactivity of this compound and its precursors in these solvents will be a critical first step.

| Principle of Green Chemistry | Potential Application to this compound Synthesis |

| High Atom Economy | Development of catalytic C-H functionalization routes to introduce the chloromethyl group, avoiding stoichiometric waste. |

| Use of Safer Solvents | Replacing chlorinated solvents (e.g., dichloromethane) with greener alternatives like ethyl acetate, 2-methyltetrahydrofuran, or water where feasible. unibo.it |

| Energy Efficiency | Exploring microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.gov |

| Use of Renewable Feedstocks | Investigating synthetic pathways starting from bio-derived precursors for the aromatic ring. ijsrst.com |

| Catalysis over Stoichiometry | Employing recyclable solid-acid catalysts for the chloromethylation step or developing novel catalytic systems for direct functionalization. |

Integration of Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. vapourtec.combeilstein-journals.orgnih.gov The integration of automation with flow systems can further accelerate research and development by enabling high-throughput screening and optimization of reaction conditions. vapourtec.comsigmaaldrich.com

For this compound, a multistep synthesis could be telescoped into a continuous sequence without the need for isolating intermediates. nih.gov This approach is particularly advantageous when dealing with potentially unstable or hazardous intermediates. semanticscholar.org An automated flow platform could systematically vary parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for yield and purity. vapourtec.com This would represent a significant improvement in efficiency over manual, one-at-a-time batch optimization.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis | Potential Advantage for this compound |

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and productivity. nih.gov |

| Temperature Control | Prone to hotspots, slow heating/cooling | Precise and rapid heat exchange | Improved selectivity and safety, especially for exothermic steps. |

| Scalability | Challenging, requires re-optimization | Straightforward by running longer | Seamless transition from laboratory discovery to pilot-scale production. |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Safer handling of reagents like chloromethylating agents. semanticscholar.org |

| Optimization | Labor-intensive, one experiment at a time | High-throughput, automated screening | Rapid identification of optimal reaction conditions. vapourtec.com |

Exploitation of Photocatalysis and Electrocatalysis in Functionalization Reactions

Photoredox and electrochemical catalysis have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions by accessing reactive radical intermediates. nih.gov The chloromethyl group of this compound is an excellent handle for such transformations.

Future research could explore:

Photocatalytic C-C Bond Formation: Visible-light photoredox catalysis could be used to generate a benzyl (B1604629) radical from the C-Cl bond of this compound. This radical could then be coupled with a variety of partners, such as alkenes or (hetero)arenes, to build molecular complexity in a single step. nih.gov This approach avoids the need for pre-functionalized organometallic reagents often used in traditional cross-coupling reactions.

Electrochemical Derivatization: Electrosynthesis offers a reagent-free method for oxidation or reduction. The benzonitrile (B105546) or methoxy-substituted aromatic ring could be targeted for electrochemical modification. Furthermore, electrochemical methods could be employed for the reductive coupling of the benzyl chloride moiety, providing a green alternative to metal-based reducing agents.

These methods offer pathways to derivatives that may be difficult to access through conventional means and align with green chemistry principles by reducing the reliance on stoichiometric chemical oxidants or reductants.

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of synthetic routes. preprints.orgpreprints.org For a molecule like this compound, which has multiple potential reaction sites, predictive models could be invaluable.

Future applications include:

Regioselectivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the most likely site of reaction for electrophilic aromatic substitution or other functionalization reactions on the aromatic ring. rsc.orgacs.orgresearchgate.net This would allow chemists to anticipate the outcome of a planned reaction with high accuracy, saving significant experimental effort.

Reaction Condition Optimization: AI algorithms, particularly Bayesian optimization, can efficiently explore complex, multi-dimensional parameter spaces (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a given transformation. nih.gov This data-driven approach can find the best conditions with far fewer experiments than traditional methods or human intuition. preprints.orgnih.gov

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic routes to this compound or its derivatives, potentially uncovering more efficient or sustainable pathways that a human chemist might overlook. acs.org

| AI/ML Application | Description | Relevance to this compound |

| Reaction Outcome Prediction | Models trained on reaction databases predict the major product(s) of a reaction. chemrxiv.org | Predicts the regioselectivity of further substitutions on the aromatic ring, guiding synthetic strategy. acs.org |

| Yield Prediction | Algorithms estimate the expected yield of a reaction under specific conditions. nih.gov | Helps prioritize high-yielding reaction conditions before entering the lab. |

| Automated Route Design | Retrosynthesis software suggests step-by-step pathways to a target molecule. acs.org | Can propose novel, more efficient, or greener synthetic routes to the target compound. |

| Bayesian Optimization | An iterative algorithm that suggests the next experiment to run to most efficiently find the optimal reaction conditions. nih.gov | Accelerates the optimization of challenging functionalization or derivatization reactions. |

Exploration of Unconventional Reactivity Modes and Novel Derivatization Strategies

Beyond established transformations, future research will undoubtedly seek to uncover novel ways to functionalize this compound by exploring unconventional reactivity. The unique electronic interplay between the electron-withdrawing nitrile and chloromethyl groups and the electron-donating methoxy (B1213986) group can be exploited to achieve novel chemical transformations.

Potential areas of exploration include:

C-H Functionalization: Direct, catalytic functionalization of the C-H bonds on the aromatic ring would be a highly atom-economical way to introduce new substituents, bypassing the need for traditional multi-step sequences involving directing groups.

Nickel-Catalyzed Reactions: While palladium catalysis is common, nickel catalysis often offers complementary reactivity and can activate challenging bonds like C-Cl. organic-chemistry.orgmit.edu Exploring nickel-catalyzed cross-coupling reactions of the chloromethyl group could provide access to a wider range of derivatives under different conditions. organic-chemistry.org

Novel Derivatization Reagents: The development of new chemical derivatization strategies is crucial for expanding the toolkit of synthetic chemists. nih.govnih.gov This could involve designing reagents that react selectively with the nitrile, chloromethyl, or aromatic core of the molecule to install complex functional groups or to facilitate analysis. For instance, new derivatization methods could enable more sensitive detection in metabolomics or other analytical applications. nih.gov

By pushing the boundaries of known reactivity, researchers can unlock new synthetic possibilities and create a diverse library of compounds based on the this compound scaffold for various applications.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-methoxybenzonitrile, and how do reaction conditions influence yield and purity? A:

- Methodology : The synthesis typically involves nucleophilic substitution. For example, reacting 2-methoxy-4-methylbenzonitrile with chlorinating agents (e.g., SOCl₂ or PCl₃) under reflux in anhydrous solvents like DCM or THF. Catalyst choice (e.g., K₂CO₃ for deprotonation) and solvent polarity significantly affect reaction rates and byproduct formation .

- Characterization : Confirm structure via H/C NMR (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) and IR (C≡N stretch ~2220 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Reactivity and Functionalization

Q: How does the chloromethyl group in this compound participate in further chemical transformations? A:

- Methodology : The chloromethyl group undergoes nucleophilic substitution with amines (e.g., benzylamine in DMF at 80°C) or thiols (e.g., NaSH in ethanol). Oxidation with H₂O₂ or KMnO₄ converts it to a carboxylic acid. Monitor reactions via TLC and isolate products via column chromatography (silica gel, hexane/ethyl acetate) .

- Example : Substitution with morpholine yields 4-(morpholinomethyl)-2-methoxybenzonitrile, confirmed by LC-MS (m/z calculated for C₁₃H₁₆N₂O₂: 248.12) .

Analytical Method Development

Q: What analytical methods are suitable for quantifying trace impurities in this compound? A:

-

Methodology :

Method Detection Limit (µg/mL) Application HPLC-UV 0.5 Purity analysis GC-MS 1.0 Volatile byproducts NMR 100 Structural confirmation -

Case Study : HPLC with a C18 column (70:30 acetonitrile/water, 1 mL/min) resolves chloromethyl derivatives from unreacted precursors. Use internal standards (e.g., 4-fluorobenzonitrile) for quantification .

Advanced: Regioselectivity in Substitution Reactions

Q: How can computational modeling predict regioselectivity in substitution reactions involving this compound? A:

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states. The methoxy group’s electron-donating effect directs electrophiles to the para position of the nitrile group. Validate with kinetic studies (e.g., competition experiments between Cl⁻ and Br⁻ nucleophiles) .

- Data : Calculated activation energy for Cl⁻ substitution: 45 kJ/mol vs. Br⁻: 52 kJ/mol, aligning with experimental yields (Cl⁻: 85%, Br⁻: 72%) .

Advanced: Solvent Effects on Reaction Kinetics

Q: How do solvent polarity and proticity influence the reaction kinetics of this compound with nucleophiles? A:

- Methodology : Compare reaction rates in DMSO (polar aprotic) vs. ethanol (polar protic). Polar aprotic solvents stabilize transition states, accelerating SN2 mechanisms. Use Eyring plots to determine ΔH‡ and ΔS‡.

- Example : In DMSO, = 0.15 s⁻¹ vs. ethanol: 0.03 s⁻¹ for substitution with piperidine. Activation entropy (ΔS‡) decreases in protic solvents due to solvation effects .

Stability and Degradation Pathways

Q: What are the major degradation pathways of this compound under ambient storage conditions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.